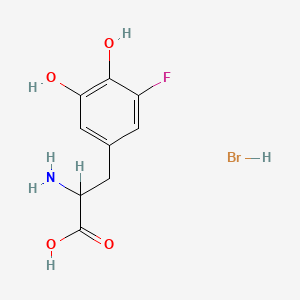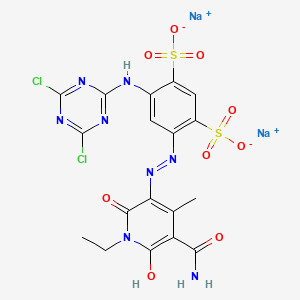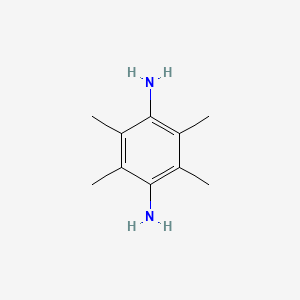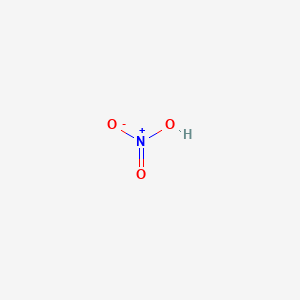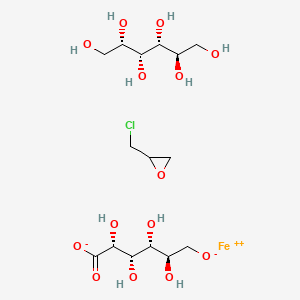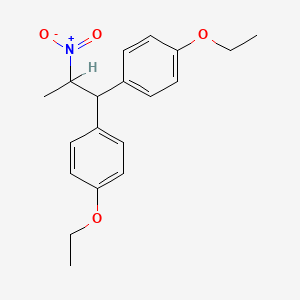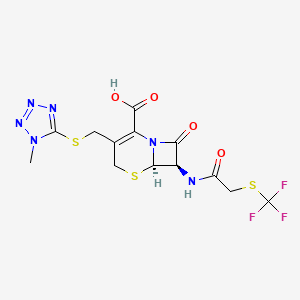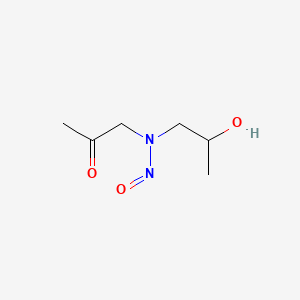
1,3-苯二胺,N,N-二甲基-
描述
“1,3-Benzenediamine, N,N-dimethyl-”, also known as N,N-Dimethyl-1,3-phenylenediamine, is a chemical compound with the linear formula (CH3)2NC6H4NH2·2HCl . It has a molecular weight of 209.12 . It is also known as N1,N~1~-dimethyl-1,3-benzenediamine .
Synthesis Analysis
The synthesis of N,N’-Dimethyl-1,3-benzenediamine (DMMPD) can be carried out by the reduction method with composite reductant NaBH4-I2 . It can also be synthesized by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .
Molecular Structure Analysis
The molecular structure of “1,3-Benzenediamine, N,N-dimethyl-” is represented by the InChI code: 1S/C8H12N2/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 . The molecular weight is 136.2 .
Physical And Chemical Properties Analysis
The physical form of “1,3-Benzenediamine, N,N-dimethyl-” is liquid . The storage temperature is 4 degrees Celsius .
科学研究应用
Synthesis of Organic Compounds
N1,N1-Dimethylbenzene-1,3-diamine: serves as a precursor in the synthesis of various organic compounds. Its structure allows it to act as a bidentate ligand, forming complexes with metals which can be used in catalysis or as intermediates in the synthesis of more complex molecules .
Development of Pharmaceuticals
This compound has been explored for its potential in pharmaceutical development. For example, it has been used in the synthesis of vanadium coordination compounds, which show promise as anti-diabetic agents .
Material Science
In material science, N1,N1-Dimethylbenzene-1,3-diamine is used to modify the properties of materials, such as improving the solubility of drugs in water and enhancing membrane transport when loaded on graphene quantum dots (GQDs) .
Chemical Synthesis
It is utilized in chemical synthesis as a building block. Its incorporation into various chemical reactions demonstrates its versatility and importance in constructing complex chemical structures .
Chromatography
The compound’s derivatives can be used in chromatography as standards or as a part of the mobile phase to help in the separation of substances based on their interaction with the stationary phase .
Analytical Chemistry
N1,N1-Dimethylbenzene-1,3-diamine: is used in analytical chemistry for the preparation of reagents that are sensitive to specific types of chemical groups, aiding in the detection and quantification of various substances .
Dye and Pigment Production
This diamine is a key ingredient in the production of dyes and pigments, where it is involved in the formation of azo dyes, which are widely used in textile coloring .
Corrosion Inhibition
Research has indicated that compounds like N1,N1-Dimethylbenzene-1,3-diamine can be effective corrosion inhibitors, which are important in protecting metals and alloys in industrial applications .
安全和危害
“1,3-Benzenediamine, N,N-dimethyl-” is classified as dangerous . It is toxic in contact with skin, causes serious eye irritation, and is fatal if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It should be stored locked up and in a well-ventilated place .
属性
IUPAC Name |
3-N,3-N-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSBHVJQXZLIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3575-32-4 (di-hydrochloride) | |
| Record name | N,N-Dimethyl-3-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2062664 | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediamine, N,N-dimethyl- | |
CAS RN |
2836-04-6 | |
| Record name | N,N-Dimethyl-m-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q & A
Q1: How does N,N-Dimethyl-m-phenylenediamine interact with other molecules?
A1: N,N-Dimethyl-m-phenylenediamine acts as an electron donor and readily forms complexes with electron acceptors like chloranil. [] This interaction leads to the formation of outer and inner complexes, which are crucial intermediates in chemical reactions. [] The specific interactions and stability of these complexes are influenced by the molecular structure of both the donor and acceptor.
Q2: What is the role of N,N-Dimethyl-m-phenylenediamine in synthesizing reverse osmosis (RO) membranes?
A2: N,N-Dimethyl-m-phenylenediamine serves as a key monomer in the interfacial polymerization process for creating polyamide-based RO membranes. [, , , , ] It reacts with various crosslinking agents, such as 5-choroformyloxyisophaloyl chloride (CFIC), to form thin film composite membranes. [] The resulting membranes exhibit improved chlorine resistance compared to conventional polyamide membranes. []
Q3: How does the molecular structure of N,N-Dimethyl-m-phenylenediamine impact the performance of RO membranes?
A3: The methyl substitution on the amino groups of N,N-Dimethyl-m-phenylenediamine influences the membrane's properties. [] Increased methyl substitution leads to larger interstitial spaces within the polyamide chains, impacting the free volume size and fraction. [] This structural change results in enhanced chlorine resistance but often comes with a trade-off in salt rejection performance. []
Q4: What analytical techniques are used to characterize N,N-Dimethyl-m-phenylenediamine and its derivatives?
A4: Several analytical techniques are employed to study N,N-Dimethyl-m-phenylenediamine and its derivatives. Visible and ultraviolet absorption spectroscopy helps analyze the formation and characteristics of complexes with molecules like chloranil. [] Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are used to determine the chemical composition and structure of the membrane active layer formed during RO membrane synthesis. [, ] Positron annihilation lifetime spectroscopy (PALS) provides insights into the free volume size of polyamides synthesized using N,N-Dimethyl-m-phenylenediamine. []
Q5: Are there any known concerns regarding the stability or degradation of N,N-Dimethyl-m-phenylenediamine-based materials?
A5: While N,N-Dimethyl-m-phenylenediamine-based RO membranes exhibit improved chlorine resistance compared to conventional polyamide membranes, prolonged exposure to hypochlorite can lead to deterioration. [] This deterioration is primarily attributed to the chlorination of the benzene ring attached to the amide nitrogen, potentially leading to amide bond scission and compromising the membrane structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)
